molecular formula C21H19NO B563431 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 CAS No. 1184982-52-2

5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3

Cat. No.: B563431
CAS No.: 1184982-52-2
M. Wt: 304.407
InChI Key: XCELQJUXTOVVAV-IOPCVUFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 is a chemical compound with the molecular formula C21H16D3NO and a molecular weight of 304.40 . This compound is a deuterated analog of 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine, which is used in various scientific research applications.

Mechanism of Action

Mode of Action

It is known that it acts as an organic electrophile in the p4s10/acyloin reaction . The exact interaction with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3. For instance, it is soluble in chloroform and dichloromethane , and it is recommended to be stored at -20° C . These factors can affect how the compound interacts with its environment and its overall effectiveness.

Preparation Methods

The synthesis of 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 involves several steps. One common method includes the nitration of 5-cyano-5H-dibenz[b,f]azepine, followed by reduction of the nitro group to an amino group and simultaneous hydrolysis of the enamine to a ketone . This intermediate is then further processed to obtain the desired compound. Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 is unique compared to other similar compounds due to its deuterated nature, which can enhance its stability and alter its pharmacokinetic properties. Similar compounds include:

This compound’s uniqueness lies in its deuterium substitution, which can provide advantages in certain research and therapeutic applications.

Properties

IUPAC Name

11-benzyl-5,6,6-trideuteriobenzo[b][1]benzazepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13,21,23H,14-15H2/i14D2,21D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCELQJUXTOVVAV-IOPCVUFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)CC4=CC=CC=C4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661799
Record name 5-Benzyl(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184982-52-2
Record name 5-Benzyl(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.